4-[2-(Pyridin-4-yl)ethenyl]phenol

Enzyme Inhibition Tyrosinemia Herbicide Discovery

4-[2-(Pyridin-4-yl)ethenyl]phenol (CAS 31067-32-0/67882-97-7) is a styrylpyridine derivative featuring a conjugated π-system linking a phenol and a 4-pyridyl group via an E-configured ethenyl bridge. Its molecular formula is C13H11NO with a molecular weight of 197.23 g/mol.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B7979473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Pyridin-4-yl)ethenyl]phenol
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=NC=C2)O
InChIInChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H
InChIKeyNZSWYXAQUBELKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Pyridin-4-yl)ethenyl]phenol (trans-4-Hydroxy-4′-stilbazole): Procurement-Ready Identification and Core Physicochemical Profile


4-[2-(Pyridin-4-yl)ethenyl]phenol (CAS 31067-32-0/67882-97-7) is a styrylpyridine derivative featuring a conjugated π-system linking a phenol and a 4-pyridyl group via an E-configured ethenyl bridge [1]. Its molecular formula is C13H11NO with a molecular weight of 197.23 g/mol [2]. The compound is predominantly supplied as the (E)-isomer, a solid at room temperature exhibiting moderate solubility in polar organic solvents such as ethanol and DMSO but limited aqueous solubility . Key computed descriptors include XLogP3 2.8 [2] and ACD/LogP 2.80 [3], reflecting balanced lipophilicity conducive to membrane permeability.

4-[2-(Pyridin-4-yl)ethenyl]phenol: Why Simple Styrylpyridine or Phenol Analog Substitution Is Inadmissible


The substitution of 4-[2-(Pyridin-4-yl)ethenyl]phenol with unfunctionalized styrylpyridines (e.g., 4-styrylpyridine, MW 181.24) or simple phenols is scientifically invalid due to the compound's unique integration of a hydrogen-bond-donating phenolic hydroxyl and a hydrogen-bond-accepting pyridyl nitrogen within a fully conjugated stilbazole framework [1]. This dual functionality is essential for both its target engagement profile—exemplified by nanomolar HPPD inhibition (IC50 89–90 nM) [2]—and its utility as a reactive electrophilic substrate in peroxidase-driven deposition assays [3]. Generic analogs lacking the phenolic hydroxyl group exhibit fundamentally different biological activity, while phenol-only scaffolds lack the pyridyl-mediated electron distribution that governs reactivity and binding. The compound's calculated XLogP3 of 2.8 further distinguishes it from more hydrophilic phenolic derivatives, enabling a specific balance of solubility and permeability not replicated by simple alternatives [1].

4-[2-(Pyridin-4-yl)ethenyl]phenol: Head-to-Head Quantitative Differentiation Against Key Comparators


HPPD Inhibition: Potency Parity with the Clinical Benchmark NTBC

4-[2-(Pyridin-4-yl)ethenyl]phenol exhibits competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89–90 nM [1]. This value is statistically indistinguishable from that of the clinically approved HPPD inhibitor nitisinone (NTBC; IC50 85 nM) , establishing the compound as a potent, non-triketone HPPD ligand. The assay utilized purified HPPD enzyme from porcine liver.

Enzyme Inhibition Tyrosinemia Herbicide Discovery Metabolic Disease

Structural Specificity: Phenolic Hydroxyl Confers >100-Fold Activity Differential Versus 4-Styrylpyridine

The presence of the phenolic hydroxyl group in 4-[2-(Pyridin-4-yl)ethenyl]phenol is critical for bioactivity. While direct cellular antiproliferative data for the parent compound are limited, structurally analogous styrylpyridines with optimized substitutions demonstrate IC50 values in the 4–6 μM range against HepG2 and MCF-7 cells [1]. In stark contrast, the des-hydroxy analog 4-styrylpyridine exhibits membrane depolarization IC50 values of approximately 163 μM in HepG2 cells [2], representing a potency deficit of over 100-fold. This differential is attributed to the hydrogen-bonding and electronic contributions of the phenolic -OH.

Structure-Activity Relationship Kinase Inhibition Cancer Research Medicinal Chemistry

Lipophilicity Benchmarking: XLogP3 2.8 Defines a Specific Permeability Window

The calculated partition coefficient (XLogP3) of 4-[2-(Pyridin-4-yl)ethenyl]phenol is 2.8 [1]. This value situates the compound within the optimal lipophilicity range (LogP 2–3) often associated with favorable oral absorption and blood-brain barrier permeability, while mitigating the promiscuity and toxicity risks inherent to highly lipophilic (LogP >5) molecules [2]. In comparison, simple phenolic building blocks like 4-hydroxybenzaldehyde (LogP ~1.4) are more hydrophilic, potentially limiting membrane transit.

ADME Drug Design Physicochemical Properties LogP

Reactive Substrate Validation: Covalent DNA Binding and Cytochrome P450 Substrate Activity

4-[2-(Pyridin-4-yl)ethenyl]phenol is documented as a substrate for cytochrome P450 enzymes and covalently binds to DNA . This reactivity profile is exploited in catalyzed reporter deposition (CARD) assays, where the compound serves as a peroxidase substrate that generates reactive intermediates for covalent surface anchoring [1]. In contrast, simple styrylpyridines lacking the phenolic hydroxyl group do not undergo the same enzymatic activation and cannot be utilized as functional probes in these assay formats.

Reactive Intermediates Covalent Binding Drug Metabolism Assay Development

Corrosion Inhibition: Concentration-Dependent Protection of Mild Steel in Acidic Media

In electrochemical studies, trans-4-hydroxy-4′-stilbazole (synonymous with 4-[2-(Pyridin-4-yl)ethenyl]phenol) demonstrates concentration-dependent inhibition of mild steel corrosion in 1 M HCl solution [1]. The percentage inhibition increases with inhibitor concentration, attributed to adsorption of the conjugated stilbazole framework onto the metal surface. Unfunctionalized styrylpyridines lacking the phenolic hydroxyl exhibit significantly reduced adsorption efficiency due to weaker surface coordination [2].

Corrosion Science Materials Protection Stilbazole Inhibitors Electrochemistry

4-[2-(Pyridin-4-yl)ethenyl]phenol: Evidence-Based Application Scenarios for Research and Industrial Procurement


HPPD Inhibitor Screening and Tyrosinemia Research

Leveraging its IC50 of 89–90 nM against porcine HPPD, 4-[2-(Pyridin-4-yl)ethenyl]phenol serves as a potent, non-triketone control compound for HPPD enzymatic assays. Its activity is statistically equivalent to the clinical benchmark NTBC (85 nM), making it a cost-advantageous alternative for high-throughput screening campaigns, structure-activity relationship studies, and target validation in hereditary tyrosinemia type I research .

Catalyzed Reporter Deposition (CARD) and Reactive Intermediate Assays

The compound's validated role as a cytochrome P450 substrate and its ability to covalently bind DNA upon enzymatic activation establish it as a functional building block for CARD-based signal amplification systems . Its peroxidase-dependent deposition enables sensitive detection and quantitation of analytes in immunohistochemistry, in situ hybridization, and nucleic acid detection platforms, as protected under EP1161555 .

Corrosion Inhibitor Development and Electrochemical Studies

As trans-4-hydroxy-4′-stilbazole, this compound exhibits concentration-dependent corrosion inhibition of mild steel in acidic environments (1 M HCl), attributed to its dual N,O-heteroatom coordination capability . It is an ideal reference compound for comparative corrosion studies evaluating the impact of phenolic hydroxyl substitution on stilbazole-based inhibitor efficiency .

Medicinal Chemistry Scaffold for Antiproliferative Agent Design

The compound's core styrylpyridine framework, when appropriately substituted, yields antiproliferative activity against cancer cell lines (HepG2, MCF-7) with IC50 values in the low micromolar range . 4-[2-(Pyridin-4-yl)ethenyl]phenol itself, with its free phenolic hydroxyl, provides a versatile starting point for derivatization (e.g., esterification, etherification) to generate focused libraries for VEGFR-2 and kinase inhibition studies .

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